

CAS number for 2,6-Dimethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethoxyaniline hydrochloride

Cat. No.: B1418368

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dimethoxyaniline Hydrochloride** (CAS No. 375397-36-7)

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dimethoxyaniline and its hydrochloride salt, a key chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details the compound's chemical and physical properties, provides validated protocols for its synthesis and purification, explores its diverse applications, and outlines critical safety and handling procedures. The CAS Number for 2,6-Dimethoxyaniline is 2734-70-5, and its hydrochloride salt is identified by CAS Number 375397-36-7.^{[1][2]} This guide is intended for researchers, chemists, and professionals in the drug development field, offering expert insights and actionable methodologies grounded in authoritative references.

Chemical Identification and Properties

2,6-Dimethoxyaniline is an aromatic amine whose utility is defined by its unique substitution pattern. The two methoxy groups ortho to the amine functionality create significant steric hindrance and influence the electronic properties of the molecule, making it a valuable building block for complex chemical architectures. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, often simplifying handling and formulation processes.

Chemical Identifiers

A clear distinction between the free base and its hydrochloride salt is crucial for procurement, synthesis, and regulatory compliance.

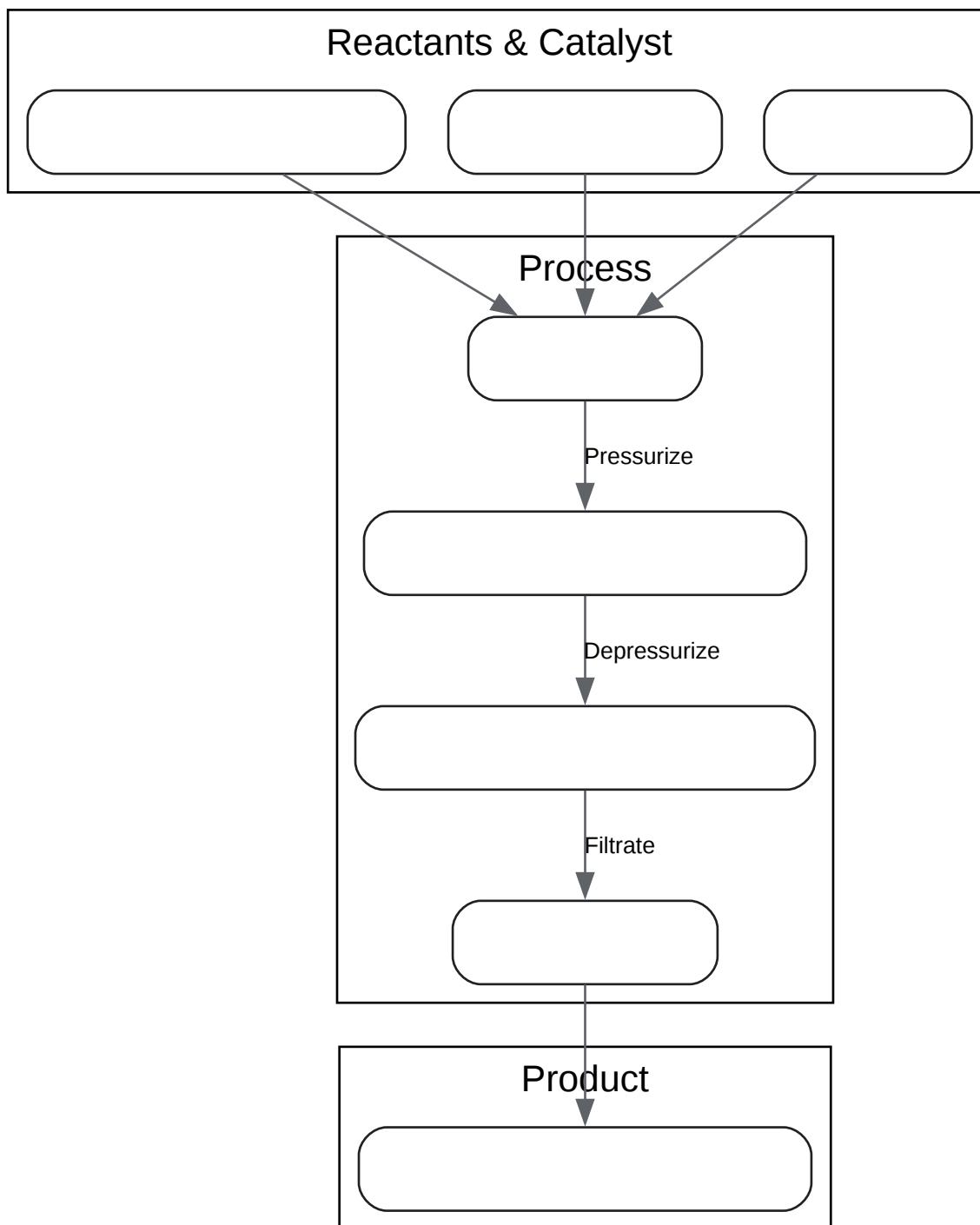
Identifier	2,6-Dimethoxyaniline (Free Base)	2,6-Dimethoxyaniline Hydrochloride (Salt)
CAS Number	2734-70-5[1][3][4][5]	375397-36-7[2]
Molecular Formula	C ₈ H ₁₁ NO ₂ [1][3][4]	C ₈ H ₁₂ CINO ₂ [2]
Molecular Weight	153.18 g/mol [1][4][5]	189.64 g/mol [2]
IUPAC Name	2,6-dimethoxyaniline[3]	2,6-dimethoxyanilinium chloride
InChI Key	HQBJS EKQNRSDAZ-UHFFFAOYSA-N[3][5]	N/A

Physicochemical Properties

The physical properties of 2,6-Dimethoxyaniline are well-documented and essential for designing experimental conditions.

Property	Value	Source
Appearance	White to pale cream or brown crystalline powder.[3]	N/A
Melting Point	71-78 °C[1][6]	N/A
Boiling Point	253.6 °C at 760 mmHg[1][6]	N/A
Solubility	Slightly soluble in water.[7][8]	N/A
Density	~1.1 g/cm ³ [1][6]	N/A

Synthesis and Purification


The synthesis of **2,6-Dimethoxyaniline hydrochloride** is typically a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt. The most prevalent and environmentally conscious method for preparing the free base is the catalytic hydrogenation of its nitro precursor.

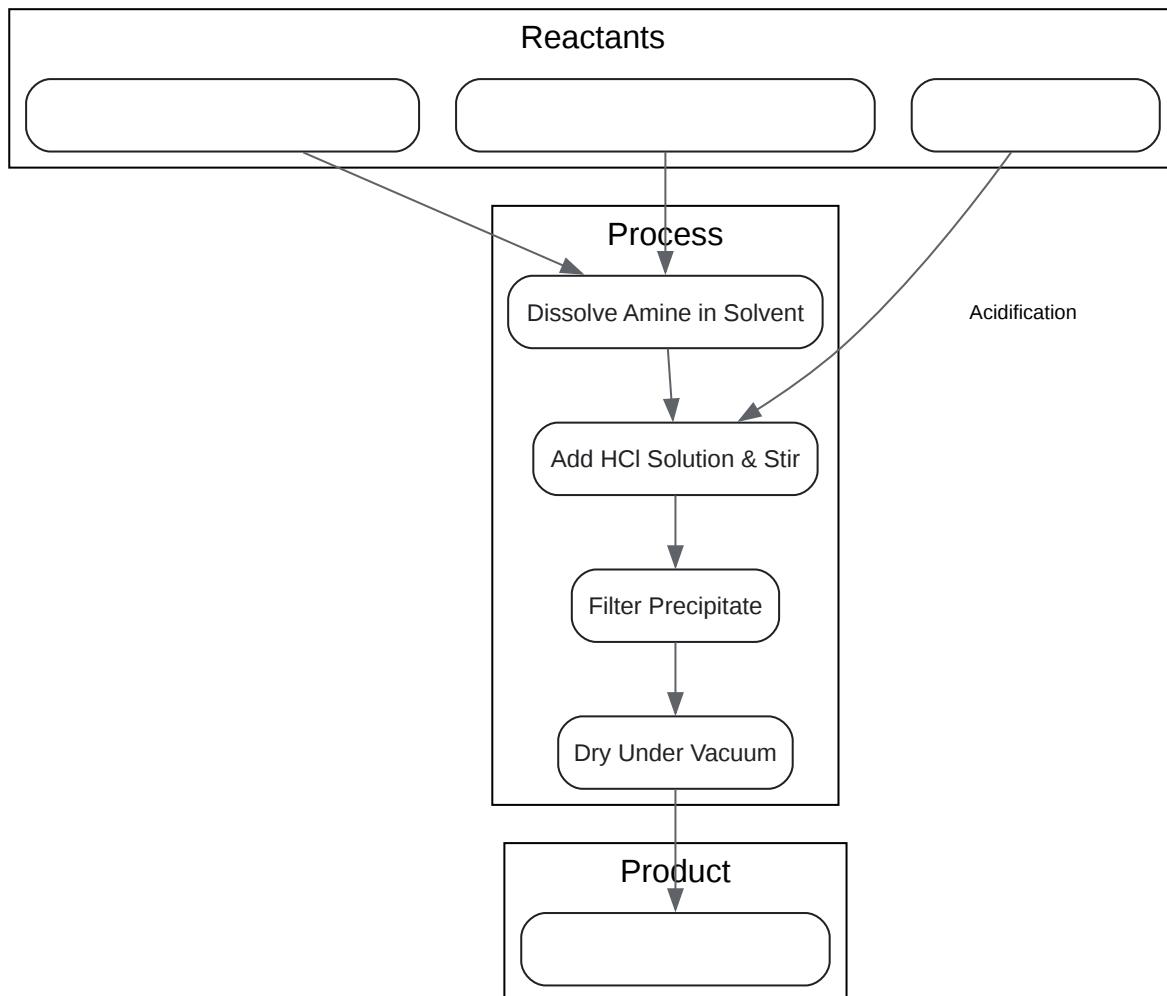
Synthesis of 2,6-Dimethoxyaniline (Free Base)

The reduction of 2,6-dimethoxynitrobenzene is the preferred route.^[9] While historical methods used reactive metals in acidic conditions, modern protocols favor catalytic hydrogenation for its cleaner reaction profile, higher yields, and easier product isolation.^[9] The use of a Palladium on carbon (Pd/C) catalyst under mild conditions represents an efficient and scalable approach.^[9]

- **Reactor Setup:** To a 150 mL high-pressure reactor, add 2,6-dimethoxynitrobenzene (10 g, 55 mmol), 30 mL of anhydrous ethanol, and 0.2 g of 10% Pd/C catalyst.^[9] The ethanol acts as a solvent, ensuring the substrate is available to the solid catalyst.
- **Hydrogenation:** Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing high-purity hydrogen gas to a pressure of 1.0 MPa.^[9]
- **Reaction:** Stir the mixture at room temperature. The reaction is exothermic and proceeds as hydrogen is consumed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure stabilizes.^[9]
- **Work-up:** Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,6-Dimethoxyaniline as a solid.^[9] This method typically results in high purity and an 80% yield.^[9]

Workflow: Synthesis of 2,6-Dimethoxyaniline

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for 2,6-Dimethoxyaniline via catalytic hydrogenation.

Conversion to Hydrochloride Salt

Converting the free base amine to its hydrochloride salt is a standard acid-base reaction. This process increases the compound's melting point and often enhances its aqueous solubility and stability, making it easier to handle and store.

- **Dissolution:** Dissolve the purified 2,6-Dimethoxyaniline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Acidification:** While stirring, slowly add a solution of hydrochloric acid (e.g., 3M HCl in ethyl acetate) to the dissolved amine.^[10] The immediate formation of a precipitate is typically observed.
- **Isolation:** Continue stirring for a sufficient period to ensure complete precipitation. Collect the solid product by vacuum filtration.
- **Drying:** Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material and dry under vacuum to yield **2,6-Dimethoxyaniline hydrochloride**.

Workflow: Hydrochloride Salt Formation

[Click to download full resolution via product page](#)

Caption: General workflow for the conversion of an amine to its hydrochloride salt.

Applications in Research and Development

2,6-Dimethoxyaniline hydrochloride serves as a versatile intermediate in several fields. Its functional groups—a nucleophilic amine and two electron-donating methoxy groups—can be readily modified, making it a valuable precursor for a wide range of target molecules.

- **Organic Synthesis:** It is a fundamental building block for producing more complex organic molecules. Its participation in reactions like oxidation to form quinone derivatives and electrophilic aromatic substitution makes it highly useful.[11]
- **Pharmaceuticals:** The substituted aniline motif is prevalent in many active pharmaceutical ingredients (APIs). This compound serves as a precursor for drug candidates, where its functional groups allow for further chemical modifications to modulate biological activity.[11]
- **Dyes and Pigments:** Like many aromatic amines, it is an integral component in the synthesis of various dyes and pigments.[11]
- **Material Science:** The compound is employed in the development of specialized polymers and resins, contributing to materials with unique chemical properties.[11]

Safety, Handling, and Storage

Proper handling of 2,6-Dimethoxyaniline and its hydrochloride salt is essential due to its hazard profile. The compound is classified as harmful and requires strict adherence to safety protocols.

Hazard Identification

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.[5][12]
Skin Irritation	H315	Causes skin irritation.[5][7][12]
Eye Irritation	H319	Causes serious eye irritation. [5][12]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.[5][13]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][14] Ensure that eyewash stations and safety showers are readily accessible.[7][14]
- Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][14]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[7][15]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][14]

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][15]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][15]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[7][14]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][15]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14] Keep away from strong oxidizing agents. It is recommended to store under an inert atmosphere as the compound can be air-sensitive.[12]

Conclusion

2,6-Dimethoxyaniline hydrochloride (CAS No. 375397-36-7) is a crucial chemical intermediate with a well-defined synthesis pathway and a broad range of applications. Its unique structural properties make it an important starting material in the pharmaceutical and

materials science industries. A thorough understanding of its chemical properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsric [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. H27139.06 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-dimethoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. bocsci.com [bocsci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-DIMETHOXYANILINE | 2734-70-5 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]
- 12. 2,6-Dimethoxyaniline | 2734-70-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcicchemicals.com]
- 13. cpachem.com [cpachem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [CAS number for 2,6-Dimethoxyaniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418368#cas-number-for-2-6-dimethoxyaniline-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com